molecular formula C23H24N2O3S2 B4965482 4-{[(methylsulfonyl)(phenyl)amino]methyl}-N-[2-(phenylthio)ethyl]benzamide

4-{[(methylsulfonyl)(phenyl)amino]methyl}-N-[2-(phenylthio)ethyl]benzamide

Cat. No. B4965482
M. Wt: 440.6 g/mol
InChI Key: MMDUDGHGKYZABY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[(methylsulfonyl)(phenyl)amino]methyl}-N-[2-(phenylthio)ethyl]benzamide, also known as MPA, is a small molecule inhibitor that has gained attention in the scientific community due to its potential applications in cancer research. MPA has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further investigation.

Mechanism of Action

HSP90 is a molecular chaperone that is involved in the folding and stabilization of a variety of proteins that are important for cancer cell growth and survival. 4-{[(methylsulfonyl)(phenyl)amino]methyl}-N-[2-(phenylthio)ethyl]benzamide binds to the ATP-binding site of HSP90, which inhibits its activity and leads to the degradation of its client proteins. This ultimately results in the inhibition of cancer cell growth and survival.
Biochemical and Physiological Effects:
In addition to its effects on cancer cells, 4-{[(methylsulfonyl)(phenyl)amino]methyl}-N-[2-(phenylthio)ethyl]benzamide has also been shown to have other biochemical and physiological effects. It has been shown to inhibit the activity of other proteins, such as protein kinase C (PKC), which is involved in a variety of cellular processes. 4-{[(methylsulfonyl)(phenyl)amino]methyl}-N-[2-(phenylthio)ethyl]benzamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using 4-{[(methylsulfonyl)(phenyl)amino]methyl}-N-[2-(phenylthio)ethyl]benzamide in lab experiments is its specificity for HSP90. This allows researchers to specifically target the activity of this protein without affecting other cellular processes. However, one limitation of using 4-{[(methylsulfonyl)(phenyl)amino]methyl}-N-[2-(phenylthio)ethyl]benzamide is its potential toxicity, as it has been shown to have cytotoxic effects on some non-cancerous cell lines.

Future Directions

There are several potential future directions for research on 4-{[(methylsulfonyl)(phenyl)amino]methyl}-N-[2-(phenylthio)ethyl]benzamide. One area of interest is the development of more potent and selective inhibitors of HSP90. Additionally, researchers are investigating the potential use of 4-{[(methylsulfonyl)(phenyl)amino]methyl}-N-[2-(phenylthio)ethyl]benzamide in combination with other cancer therapies, such as chemotherapy and radiation therapy. Finally, there is interest in investigating the role of HSP90 in other diseases, such as neurodegenerative disorders and infectious diseases.

Synthesis Methods

The synthesis of 4-{[(methylsulfonyl)(phenyl)amino]methyl}-N-[2-(phenylthio)ethyl]benzamide involves a multi-step process that begins with the reaction of 4-nitrobenzaldehyde and 2-mercaptoethylamine to form 4-nitrobenzylthiol. This compound is then reacted with 4-chloromethylbenzenesulfonyl chloride to yield 4-{[(methylsulfonyl)(phenyl)amino]methyl}benzenethiol. Finally, this compound is reacted with N-(2-bromoethyl)-N-phenylthiourea to produce 4-{[(methylsulfonyl)(phenyl)amino]methyl}-N-[2-(phenylthio)ethyl]benzamide.

Scientific Research Applications

4-{[(methylsulfonyl)(phenyl)amino]methyl}-N-[2-(phenylthio)ethyl]benzamide has been extensively studied for its potential applications in cancer research. It has been shown to inhibit the growth of a variety of cancer cell lines, including breast, prostate, and pancreatic cancer cells. 4-{[(methylsulfonyl)(phenyl)amino]methyl}-N-[2-(phenylthio)ethyl]benzamide works by inhibiting the activity of a protein called heat shock protein 90 (HSP90), which is involved in the folding and stabilization of a variety of proteins that are important for cancer cell growth and survival.

properties

IUPAC Name

4-[(N-methylsulfonylanilino)methyl]-N-(2-phenylsulfanylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O3S2/c1-30(27,28)25(21-8-4-2-5-9-21)18-19-12-14-20(15-13-19)23(26)24-16-17-29-22-10-6-3-7-11-22/h2-15H,16-18H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMDUDGHGKYZABY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC1=CC=C(C=C1)C(=O)NCCSC2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{[(methylsulfonyl)(phenyl)amino]methyl}-N-[2-(phenylsulfanyl)ethyl]benzamide

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